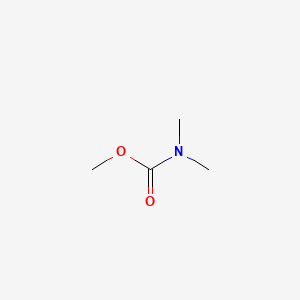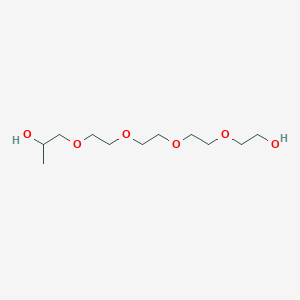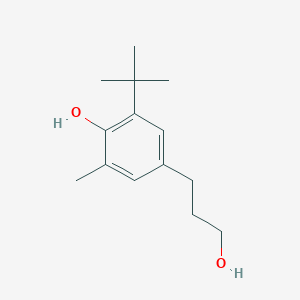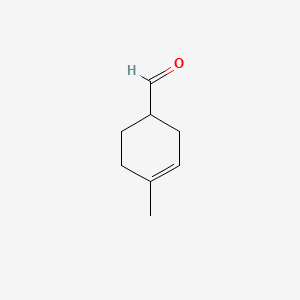
4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline
Descripción general
Descripción
The compound “4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline” is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers for their studies . The buyer assumes responsibility to confirm the product’s identity and/or purity .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Methods
An efficient one-pot synthesis method for heterocyclic perimidines, including 4-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol and 2-(quinoxalin-2-yl)-2,3-dihydro-1H-perimidine, has been developed. This methodology provides a straightforward route to synthesize these classes of heterocycles (Varsha et al., 2010).
Crystal Structure and Spectral Characterization
The crystal structure and solvatochromism of these compounds, along with their antibacterial activity, have been extensively studied. This characterization aids in understanding the physical and chemical properties of these compounds (Varsha et al., 2010).
Biological Interactions and Properties
Antibacterial Activity
The synthesized heterocyclic perimidines exhibit antibacterial properties, which are significant for potential applications in medicinal chemistry and drug development (Varsha et al., 2010).
Metal Coordination
Another study on a perimidine derivative demonstrated its ability to form metal coordination complexes. Specifically, a ruthenium(II) complex of the derivative was found to catalyze the transfer hydrogenation of phenylalkyl ketones efficiently (Cucciolito et al., 2013).
DNA Interaction
Perimidine-based chemosensors have been developed for selective colorimetric and fluorescence detection of aqueous Cu2+ ions. These compounds exhibit free radical scavenging ability and interact with calf-thymus DNA, indicating their potential in biochemical sensing and as therapeutic agents (Roy, Chakraborty & Ghosh, 2017).
Chemical Properties and Applications
Solid-State Structure Analysis
The solid-state structures of perimidine derivatives have been determined, revealing intermolecular hydrogen bonding and other stabilizing interactions. This information is crucial for understanding the material properties of these compounds and their potential applications in materials science (Daouda et al., 2020).
Computational Studies
Computational studies have provided insights into the mechanisms of formation and stability of perimidine derivatives. This information can guide the design and synthesis of new compounds with desired properties (Anga et al., 2014).
Propiedades
IUPAC Name |
4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-22(2)15-11-9-14(10-12-15)19-20-16-7-3-5-13-6-4-8-17(21-19)18(13)16/h3-12,19-21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGIQKWAJFYEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997486 | |
| Record name | 4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76139-80-5 | |
| Record name | NSC83714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro-](/img/structure/B3056965.png)

